N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(15-8-4-10-19-15)17-9-3-6-13-11-12-5-1-2-7-14(12)20-13/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCVLRJDCZPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Propyl Chain Introduction: The benzofuran derivative is then reacted with a propyl halide (such as propyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the propyl chain.
Amidation Reaction: The final step involves the reaction of the propyl-substituted benzofuran with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The benzofuran and furan rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Benzofuran derivatives, including N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide, have shown promising anticancer activity. Research indicates that modifications in the benzofuran structure can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have highlighted that specific substitutions on the benzofuran moiety can significantly improve the antiproliferative properties of these compounds against lung and breast cancer cells .
The mechanism of action often involves the inhibition of critical signaling pathways associated with cancer progression. For example, certain derivatives have been shown to inhibit the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Neuroprotective Effects
Another notable application of benzofuran derivatives is their neuroprotective properties. Compounds similar to this compound have demonstrated significant protective effects against excitotoxic damage in neuronal cells. In vitro studies revealed that certain derivatives could protect against NMDA-induced neuronal cell death, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can lead to variations in pharmacological properties:
| Substitution Position | Effect on Activity |
|---|---|
| R2 (e.g., -CH3) | Enhances neuroprotective effects |
| R3 (e.g., -OH) | Contributes to antioxidant activity |
| N-substituents | Influences anticancer potency |
These insights guide medicinal chemists in designing new derivatives with targeted therapeutic effects.
Anticancer Activity Evaluation
A study evaluated a series of benzofuran derivatives for their anticancer activity against various cell lines. Among these, one compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .
Neuroprotective Screening
In another investigation focusing on neuroprotection, several benzofuran derivatives were screened for their ability to prevent NMDA-induced excitotoxicity in cultured neuronal cells. The findings indicated that specific structural modifications could significantly enhance neuroprotective efficacy, paving the way for potential treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic amino acids in proteins, while the carboxamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide and related compounds:
Key Research Findings
- : Nitrofuran derivatives exhibit strong antifungal activity but require structural optimization to reduce toxicity. Replacing the nitro group with benzofuran (as in the target compound) may balance efficacy and safety .
- : Impurities in furan-carboxamide drugs (e.g., Alfuzosin analogs) highlight the importance of stringent quality control during synthesis to avoid off-target effects .
- : The nitro-phenyl substituent in N-(3-dimethylaminopropyl)-5-(4-nitrophenyl)furan-2-carboxamide enhances antibacterial activity but limits clinical utility due to poor solubility .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its anticancer, antibacterial, and antifungal properties.
Chemical Structure and Synthesis
The compound this compound belongs to the benzofuran family, which is known for its diverse biological activities. The synthesis typically involves the coupling of benzofuran derivatives with furan-2-carboxylic acid derivatives through amide bond formation. The synthetic pathways often utilize various coupling agents and conditions to optimize yield and purity.
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study:
A study by Flynn et al. demonstrated that modifications to the benzofuran structure could enhance antiproliferative activity against various cancer cell lines, with some derivatives showing up to 10 times higher potency compared to unsubstituted analogs .
Table 1: Anticancer Activity of Benzofuran Derivatives
2. Antibacterial Activity
This compound also exhibits antibacterial properties. Studies have reported moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
The MIC values for related benzofuran compounds range significantly, indicating varying degrees of effectiveness against different bacterial strains:
Table 2: Antibacterial Activity of Benzofuran Derivatives
3. Antifungal Activity
In addition to antibacterial effects, some derivatives have shown antifungal activity against common pathogens such as Candida albicans.
Case Study:
A recent investigation highlighted that certain benzofuran compounds inhibited fungal growth with MIC values ranging from 16.69 to 78.23 µM against C. albicans .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the benzofuran ring can significantly enhance biological activity. For example, the introduction of hydroxyl or methoxy groups at certain positions has been correlated with increased potency against cancer cells and pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
